Ethyl 6-methoxy-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 . The compound is a yellow solid .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methoxy-1H-indazole-3-carboxylate is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The ethyl carboxylate and methoxy groups are substituents on this core structure.Physical And Chemical Properties Analysis
Ethyl 6-methoxy-1H-indazole-3-carboxylate is a yellow solid . It has a molecular weight of 220.23 .Scientific Research Applications
Synthesis and Derivatives:
- Ethyl 1H-indazole-3-carboxylate derivatives have been synthesized, with various acyl radicals and substituents, to explore their potential applications (Bistocchi et al., 1981).
- Another study developed a series of ethyl 5-hydroxyindole-3-carboxylates, evaluating their anti-hepatitis B virus (HBV) activities (Zhao et al., 2006).
Chemical Procedures:
- A study described a mild and scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to other derivatives (Hong et al., 2020).
Molecular Structure Studies:
- The crystal and molecular structures of certain ethyl carboxylate compounds were investigated to understand their stability and potential biological activities (Kaur et al., 2012).
Biological Activities:
- Certain indazole derivatives, including ethyl 1H-indazole-3-carboxylate types, were synthesized and screened for their potential anti-cancer and differentiation-inducing activities (郭瓊文, 2006).
Pharmacological Applications:
- A study synthesized new compounds based on ethyl 1H-indazole-3-carboxylate structure, examining their anti-inflammatory activity and potential for causing gastric ulcers (Berk et al., 2001).
properties
IUPAC Name |
ethyl 6-methoxy-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCYCCREWJCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669490 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
CAS RN |
858671-77-9 | |
Record name | Ethyl 6-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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